Cas no 88681-01-0 (Benzenesulfonamide, N-(2,5-dimethylphenyl)-)

88681-01-0 structure
Product name:Benzenesulfonamide, N-(2,5-dimethylphenyl)-
Benzenesulfonamide, N-(2,5-dimethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, N-(2,5-dimethylphenyl)-
- N-(2,5-Dimethylphenyl)benzenesulfonamide
- 2',5'-Dimethylbenzenesulfonanilide
- DTXSID90342027
- MFCD01212620
- BRD-K62405368-001-01-5
- HMS1536N06
- Z45613313
- Oprea1_486515
- Oprea1_807696
- SCHEMBL2616424
- N-(2,5-Dimethylphenyl)benzenesulfonamide #
- AKOS002276227
- TimTec1_000996
- NCGC00174899-01
- AH-034/04668012
- 88681-01-0
- FJVBKKOFCJBFMB-UHFFFAOYSA-N
- STK899555
-
- Inchi: InChI=1S/C14H15NO2S/c1-11-8-9-12(2)14(10-11)15-18(16,17)13-6-4-3-5-7-13/h3-10,15H,1-2H3
- InChI Key: FJVBKKOFCJBFMB-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 261.08234989g/mol
- Monoisotopic Mass: 261.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 54.6Ų
Benzenesulfonamide, N-(2,5-dimethylphenyl)- Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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S. Ahmed Chem. Commun., 2009, 6421-6423
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